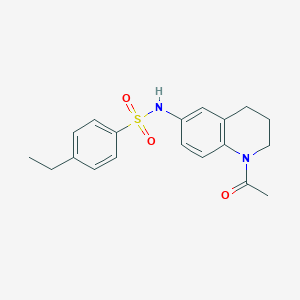

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-15-6-9-18(10-7-15)25(23,24)20-17-8-11-19-16(13-17)5-4-12-21(19)14(2)22/h6-11,13,20H,3-5,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOALHYDIUJEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the acetylated tetrahydroquinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrahydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The tetrahydroquinoline core may also interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Key Observations :

Structural Characterization Techniques

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.46 g/mol

- CAS Number : 942006-03-3

- Structure : The compound features a tetrahydroquinoline core linked to a sulfonamide group, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been classified as an antitumor agent due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action

The proposed mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in tumor growth and survival pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Biological Activity

A comparative analysis with other sulfonamide derivatives shows that this compound has a unique profile of activity against tumor cells.

| Compound Name | Antitumor Activity | Mechanism |

|---|---|---|

| This compound | High | Enzyme inhibition, apoptosis induction |

| Sulfanilamide | Moderate | Antibacterial activity |

| Trimethoprim | Low | Folate synthesis inhibition |

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.

Study 2: In Vivo Efficacy

In animal models of cancer, treatment with this compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Preliminary results suggest low toxicity at therapeutic doses.

Future Directions

Ongoing research aims to elucidate the precise molecular targets of this compound and its potential role in combination therapies for enhanced efficacy against resistant cancer types.

Q & A

Basic: What are the key structural features of this compound that influence its biological activity?

The compound’s activity arises from three critical structural elements:

- Tetrahydroquinoline core : Provides a planar aromatic system for π-π stacking with biological targets, enhancing binding affinity .

- Acetyl group at the 1-position : Modulates electron density and steric effects, potentially altering interaction with enzyme active sites .

- 4-Ethylbenzene sulfonamide moiety : The sulfonamide group acts as a hydrogen-bond donor/acceptor, while the ethyl substituent enhances lipophilicity, improving membrane permeability .

Methodological Insight: Computational docking (e.g., AutoDock Vina) can validate these interactions by simulating ligand-target binding .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., acetyl CH₃ at ~2.1 ppm, sulfonamide NH at ~7.5 ppm) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O asymmetric stretch at ~1350 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area under the curve) using reverse-phase C18 columns and UV detection .

Advanced: How can synthesis be optimized for higher yield and purity?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during sulfonamide coupling .

- Temperature Control : Reflux conditions (80–100°C) accelerate cyclization of the tetrahydroquinoline core while minimizing side reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization in ethanol/water .

Data Contradiction Note: reports higher yields with toluene, while favors DMF. Researchers should screen solvents empirically.

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for variability .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .

- Structural Analog Comparison : Replace the acetyl group with a benzyl or ethylsulfonyl moiety to isolate activity contributions (SAR analysis) .

Basic: What therapeutic applications are hypothesized based on structural analogs?

- Anticancer Activity : Analogous sulfonamides inhibit carbonic anhydrase IX, a tumor-associated enzyme .

- Antimicrobial Effects : The tetrahydroquinoline scaffold disrupts bacterial DNA gyrase in Staphylococcus aureus .

- Anti-Inflammatory Action : Sulfonamide derivatives suppress COX-2 in murine models .

Advanced: How can crystallography tools elucidate molecular interactions?

- Single-Crystal X-Ray Diffraction : Determine 3D conformation using SHELXL for refinement and Mercury CSD for visualization of hydrogen bonds (e.g., sulfonamide O···H-N interactions) .

- Cambridge Structural Database (CSD) Mining : Compare packing motifs with analogs to predict solubility and stability .

Advanced: How to design experiments assessing enzyme inhibition mechanisms?

- Kinetic Assays : Measure initial reaction rates (UV-Vis) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis Studies : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding site specificity .

Basic: What are the stability considerations for long-term storage?

- pH Sensitivity : Store at pH 6–8 (aqueous buffers) to prevent sulfonamide hydrolysis .

- Light/Temperature : Lyophilized powder stored at -20°C in amber vials minimizes photodegradation and thermal decomposition .

Advanced: How to perform SAR studies for lead optimization?

- Substituent Variation : Synthesize derivatives with halogens (F, Cl) at the benzene ring to enhance binding via halogen bonding .

- Bioisosteric Replacement : Replace the acetyl group with a trifluoromethyl group to improve metabolic stability .

- In Silico Screening : Use Molsoft or Schrödinger Suite to predict ADMET properties before synthesis .

Advanced: What analytical methods quantify compound degradation under stress conditions?

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze via LC-MS to identify degradation products .

- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months and monitor purity by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.